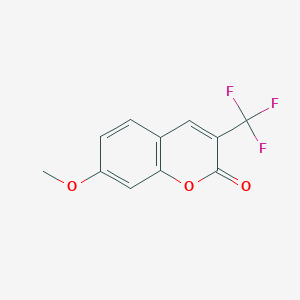

7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one

Beschreibung

Eigenschaften

Molekularformel |

C11H7F3O3 |

|---|---|

Molekulargewicht |

244.17 g/mol |

IUPAC-Name |

7-methoxy-3-(trifluoromethyl)chromen-2-one |

InChI |

InChI=1S/C11H7F3O3/c1-16-7-3-2-6-4-8(11(12,13)14)10(15)17-9(6)5-7/h2-5H,1H3 |

InChI-Schlüssel |

CVMYUKGCOCQLHT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Intramolecular Cyclization via Rauhut–Currier Reaction

A prominent method for synthesizing chromen-2-one derivatives involves the intramolecular Rauhut–Currier reaction of chalcone derivatives bearing electron-withdrawing groups such as trifluoromethyl. In this method, a chalcone precursor with a 7-methoxy substituent and a trifluoromethyl group at the appropriate position is subjected to a catalytic system involving diselenide precatalysts and Superhydride in tetrahydrofuran (THF) and dioxane solvents.

-

- Catalyst: 2,2′-diselanediyldiphenol (0.1 equiv)

- Reducing agent: Superhydride (1.7 M in THF)

- Solvents: THF and dioxane

- Temperature: 120 °C

- Time: 3 hours

Mechanism: The reactive lithium selenolate generated from the catalyst and Superhydride initiates intramolecular cyclization by Michael addition to the α,β-unsaturated ester moiety in the chalcone, leading to chromen-2-one formation.

Yields: The optimized conditions yield the desired 7-methoxy-3-(trifluoromethyl)-2H-chromen-2-one in approximately 56-58% yield, with variations depending on substituent effects and reaction time.

Oxidative Trifluoromethylation of Coumarins

An alternative route involves the direct trifluoromethylation of coumarin derivatives using manganese(III) acetate as an oxidant in the presence of sodium trifluoromethanesulfinate (Langlois reagent) in acetic acid.

-

- Coumarin substrate (e.g., 7-methoxycoumarin)

- Sodium trifluoromethanesulfinate (1.5 mmol per 0.5 mmol substrate)

- Manganese(III) acetate (2.0 mmol)

- Solvent: Acetic acid (10 mL)

- Temperature: Room temperature

- Time: 24 hours

Workup: Removal of acetic acid under vacuum, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

Outcome: This method affords 3-(trifluoromethyl)-2H-chromen-2-one derivatives, including the 7-methoxy substituted variant, with good purity. The trifluoromethyl group is introduced regioselectively at the 3-position via a radical mechanism initiated by manganese(III) acetate.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromenone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma cells. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory enzymes and cytokines, which are pivotal in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Properties

7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one has demonstrated antioxidant activity in vitro. Its ability to scavenge free radicals makes it a candidate for research into therapies aimed at oxidative stress-related conditions .

Agricultural Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of chromenone derivatives, including 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one. These compounds have shown effectiveness against various fungal pathogens, making them candidates for developing new agricultural fungicides .

Materials Science Applications

1. Photophysical Properties

The unique structure of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one allows it to exhibit interesting photophysical properties, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it suitable for applications in display technologies.

Summary of Key Findings

| Application Area | Potential Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Anti-inflammatory drug | Inhibits pro-inflammatory enzymes | |

| Antioxidant agent | Scavenges free radicals | |

| Agricultural Chemistry | Fungicide | Effective against various fungal pathogens |

| Materials Science | OLEDs and optoelectronics | Exhibits unique photophysical properties |

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Antileishmanial Activity

Chromen-2-one derivatives with substituents at the 7- and 8-positions exhibit antileishmanial effects. For example:

- 7-{[(2R)-3,3-dimethyloxiran-2-yl]methoxy}-8-[(2R,3R)-3-isopropenyloxiran-2-yl]-2H-chromen-2-oneand7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one show EC₅₀ values of 9.9 and 10.5 μg/mL, respectively, against *Leishmania donovani .

- Comparison : The target compound lacks the epoxy or furyl substituents found in these analogues, which may explain its preferential activity against prostate cancer over parasitic infections.

Derivatives with Trifluoromethyl-Benzyl Substituents

Compounds with trifluoromethyl groups attached to benzyl moieties at the 3-position have been synthesized for anti-cholestasis and anticancer applications:

- 7-Hydroxy-4-methyl-3-(4-(trifluoromethyl)benzyl)-2H-chromen-2-one (2c) : Yield: 82%, ESI-MS m/z 335.2 [M+H]⁺ .

- Brominated derivatives (7a, 8a) : These exhibit higher molecular weights (e.g., 7a: m/z 440.7 [M+H]⁺) due to bromoalkoxy chains, enhancing lipophilicity .

- Comparison : The target compound’s trifluoromethyl group directly attached to the coumarin core may offer better steric compatibility with the androgen receptor compared to bulkier benzyl-linked CF₃ groups.

Coumarin Derivatives in Organic Solar Cells (OSCs)

- DTBO (7-(dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one): Introduced in OSCs to strengthen hydrogen bonding with acceptors like IEICO-4F, improving charge transfer efficiency .

- Comparison: While DTBO leverages the CF₃ group for non-covalent interactions, the target compound’s CF₃ group may enhance binding to hydrophobic pockets in proteins, illustrating substituent-dependent applications.

Cytotoxic Coumarins with Amino Side Chains

Benzopyranone derivatives with amino side chains show selective cytotoxicity:

- Compound 6 (dimethylaminoethoxy substituent): LD₅₀ of 5.0 μM in A549 lung cancer cells, demonstrating substituent-dependent selectivity .

- Comparison : The absence of basic side chains in the target compound may reduce off-target toxicity, favoring its use in prostate cancer therapy.

Trifluoromethyl-Containing Analogues with Enhanced Bioactivity

- 6-Methoxy-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Inhibits biological targets at ~56 nM, highlighting the synergy between CF₃ and heterocyclic substituents .

- Comparison : The target compound’s simpler structure (lacking thiadiazole groups) may offer easier synthesis while retaining potency against androgen receptors.

Data Tables

Key Findings and Insights

- Role of Trifluoromethyl Group : The CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability, critical for sustained receptor interaction . Its direct attachment to the coumarin core may improve target specificity compared to benzyl-linked CF₃ groups .

- Substituent Positioning : Antileishmanial activity in analogues requires epoxy or furyl groups at the 7/8 positions , whereas anticancer activity in the target compound relies on 7-methoxy and 3-CF₃ groups .

- Synthetic Flexibility : Brominated derivatives (e.g., 7a, 8a) demonstrate the ease of introducing functional groups to modulate physicochemical properties .

Biologische Aktivität

7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound, characterized by its methoxy and trifluoromethyl substituents, exhibits properties that are relevant in pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one can be represented as follows:

This structure features a chromene core with a methoxy group at the 7-position and a trifluoromethyl group at the 3-position, which significantly influences its biological activity.

Anticancer Activity

Research has shown that compounds within the chromene family, including 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one, possess notable anticancer properties. These compounds are believed to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : They interact with tubulin at binding sites similar to colchicine, disrupting microtubule polymerization and leading to caspase-dependent apoptosis .

- Case Study : A study demonstrated that analogs of chromenes significantly reduced cell invasion and migration in cancer cell lines, indicating potential for metastasis inhibition .

Antimicrobial Activity

The antimicrobial efficacy of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one has been evaluated against various pathogens:

- In Vitro Studies : The compound exhibited high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .

- Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one | Staphylococcus pneumoniae | 1.5 mM |

| Pseudomonas aeruginosa | Moderate | |

| Bacillus subtilis | Moderate |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes critical in metabolic pathways:

- Monoamine Oxidase (MAO) : Substituted coumarins have shown significant inhibition of MAO-B, which is relevant for neurodegenerative diseases such as Parkinson's . The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances MAO-B inhibition.

- Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one | MAO-B | 56 |

| AChE | 4.83 | |

| BChE | 7.04 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the methoxy and trifluoromethyl groups plays a crucial role in enhancing biological activity. Variations in these substituents lead to changes in potency against different biological targets:

- Methoxy Group : Enhances solubility and bioavailability.

- Trifluoromethyl Group : Increases lipophilicity and stabilizes molecular interactions with target enzymes.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one, and how are reaction conditions optimized?

A FeCl₃-catalyzed one-pot reaction using substituted phenols and ethyl phenylpropiolate in tetrahydrofuran (THF) is a widely used method. Key parameters include catalyst loading (e.g., 10 mol% FeCl₃), temperature (room temperature to 60°C), and reaction time (24–48 hours). Optimization involves adjusting solvent polarity and substituent electronic effects to improve yield and reduce byproducts . Alternative routes may involve nucleophilic substitution or cyclization under acidic conditions, requiring careful pH control .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups via chemical shifts (e.g., δ ~3.8 ppm for -OCH₃; δ ~110–120 ppm for -CF₃ in 13C NMR) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include R-factor (<5%), thermal displacement parameters, and hydrogen bonding networks. Data collection requires high-resolution (<1.0 Å) single crystals .

Q. How is the biological activity of this compound evaluated in vitro?

- DNA binding : Fluorescence quenching assays with ethidium bromide or molecular docking (e.g., using PDB ID: 1BNA) to assess intercalation or groove binding .

- ROS detection : Fluorogenic probes like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) enable real-time ROS monitoring via fluorescence emission at 500 nm .

Q. What safety precautions are necessary when handling this compound due to genotoxicity concerns?

Reverse mutation tests (Ames test) indicate potential genotoxicity. Use personal protective equipment (PPE), fume hoods, and waste neutralization protocols. Avoid inhalation and direct skin contact .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

- SHELXL tools : Apply TWIN/BASF commands for twinned data and PART/SUMP for disordered moieties. Use high-resolution data (>1.2 Å) and iterative refinement cycles to minimize R1 values .

- Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility and hydrogen bond consistency.

Q. What computational strategies are effective for studying DNA interactions of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Key parameters include grid box size (20 ų) centered on DNA base pairs and Lamarckian genetic algorithms for conformational sampling .

- MD simulations : Run 100-ns trajectories in AMBER to assess stability of docked complexes under physiological conditions.

Q. How can fluorogenic probes derived from this compound be optimized for ROS detection in live cells?

- Probe design : Introduce boronate ester groups (e.g., BPTFMC) for ROS-specific cleavage. Optimize excitation/emission wavelengths (e.g., 340/500 nm) via substituent tuning on the coumarin core .

- Validation : Use confocal microscopy with H₂O₂-treated mesenchymal stem cells to quantify intracellular ROS generation.

Q. What methodologies address contradictions in synthetic yield data across different studies?

- DoE (Design of Experiments) : Screen variables (catalyst, solvent, temperature) systematically using JMP or Minitab.

- Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) and adjust reaction stoichiometry accordingly .

Q. How can spectrophotometric methods be developed for trace metal analysis using derivatives of this compound?

- Ligand synthesis : Functionalize the coumarin scaffold with thiazole or hydrazine groups (e.g., TFZ ligand) to enhance metal chelation.

- Cr(VI) detection : Optimize pH (4–6) and ligand concentration (0.1–1.0 mM) for complex formation. Validate via UV-Vis at λmax ~450 nm and ICP-MS cross-checking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.